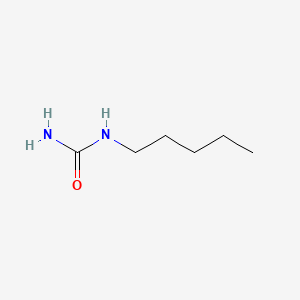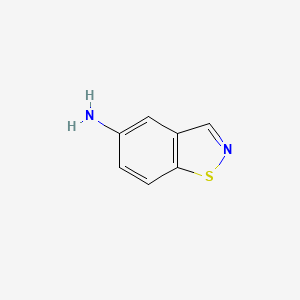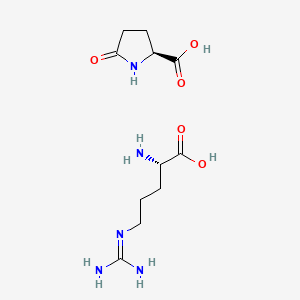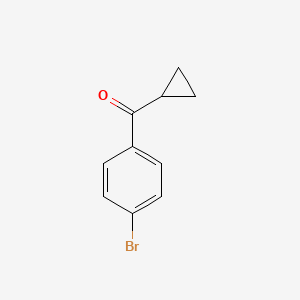
4-Bromophenyl cyclopropyl ketone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclopropyl ketones, including derivatives like 4-Bromophenyl cyclopropyl ketone, involves methods such as oxidative addition and cycloaddition reactions. For instance, cyclopropyl phenyl ketone underwent oxidative addition to Ni(PCy3) to give a nickeladihydropyran, a key intermediate in nickel-catalyzed cycloaddition, leading to cyclopentane derivatives (Ogoshi et al., 2006). Another method includes the palladium-catalyzed cross-coupling of cyclopropanol-derived ketone homoenolates with aryl bromides, demonstrating the versatility of cyclopropyl ketones in synthetic chemistry (Rosa & Orellana, 2013).
Molecular Structure Analysis
The molecular structure of cyclopropyl ketones plays a crucial role in their reactivity. The strain within the cyclopropyl ring and the electronic effects of the ketone group influence their behavior in chemical reactions. For example, the synthesis and acid-catalyzed ring opening of 1-alkenyl cyclopropyl ketones can produce cyclopentanone or cyclohexenone derivatives, highlighting the impact of the molecular structure on the reactivity of these compounds (Tsuge et al., 1988).
Chemical Reactions and Properties
Cyclopropyl ketones undergo a variety of chemical reactions, reflecting their broad utility in organic synthesis. These reactions include cycloadditions, ring expansions, and cross-coupling reactions. For instance, cyclopropenyl ketones have been shown to be highly reactive dienophiles in Diels-Alder reactions, leading to products with significant synthetic value (Fisher, Smith, & Fox, 2013).
Applications De Recherche Scientifique
Oxidative Ring-Opening Reactions
4-Bromophenyl cyclopropyl ketone finds application in oxidative ring-opening reactions. A study by Hasegawa et al. (2009) explored the use of tris(p-bromophenyl)aminium hexachloroantimonate and perchlorate in promoting the oxidative ring-opening of cyclopropyl silyl ethers, yielding ring-expanded ketones. This research highlights the potential of 4-bromophenyl cyclopropyl ketone in synthetic organic chemistry, particularly in ring expansion reactions (Hasegawa, Kakinuma, Yanaki, & Komata, 2009).
Synthetic Precursors in Organic Synthesis
Wurz and Charette (2005) demonstrated the use of doubly activated cyclopropanes, including compounds like 1-nitro- and 1-cyano-cyclopropyl ketones, as synthetic precursors for the regiospecific synthesis of dihydropyrroles. This research signifies the role of cyclopropyl ketones in synthesizing complex organic structures, offering pathways for functionalized pyrrole synthesis (Wurz & Charette, 2005).
Bischler Indole Synthesis
Black et al. (1980) investigated the Bischler indole synthesis from 3,5-dimethoxyaniline using 4-bromophenacyl bromide, which is structurally related to 4-bromophenyl cyclopropyl ketone. This study showcases the application of bromophenyl compounds in the synthesis of indoles, highlighting the diverse synthetic applications of these compounds (Black, Gatehouse, Théobald, & Wong, 1980).
Catalyzed Ring Opening of Ketones
Tsuge et al. (1988) researched the acid-catalyzed ring opening of 1-alkenyl cyclopropyl ketones. The study found that these ketones, when activated by substituents, undergo ring enlargement to produce cyclopentanone or cyclohexenone derivatives. This research highlights the potential of cyclopropyl ketones in catalytic processes leading to ring expansion, providing insights into synthetic routes for various ketone derivatives (Tsuge, Kanemasa, Otsuka, & Suzuki, 1988).
Fluorination in Organic Synthesis
Konik et al. (2017) utilized tertiary cyclopropanols, easily available from carboxylic esters, in the synthesis of distally fluorinated ketones. The research demonstrates the utility of cyclopropyl ketones in ring cleavage reactions and their potential use in fluoroalkylation, expanding the scope of fluorinated compound synthesis (Konik, Kudrjashova, Konrad, Kaabel, Järving, Lopp, & Kananovich, 2017).
Propriétés
IUPAC Name |
(4-bromophenyl)-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHHOINSCNBYQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80219774 | |
| Record name | 4-Bromophenyl cyclopropyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80219774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromophenyl cyclopropyl ketone | |
CAS RN |
6952-89-2 | |
| Record name | (4-Bromophenyl)cyclopropylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6952-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromophenyl cyclopropyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006952892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6952-89-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70846 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromophenyl cyclopropyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80219774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromophenyl cyclopropyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.391 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



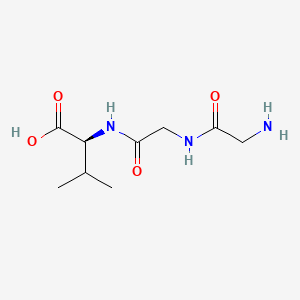
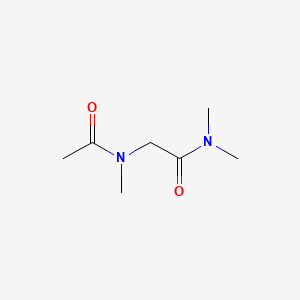
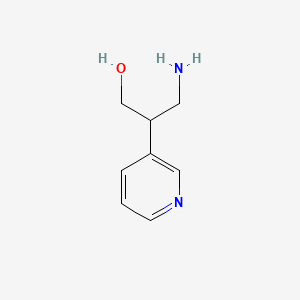
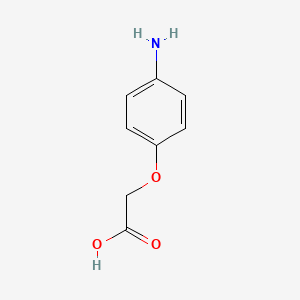
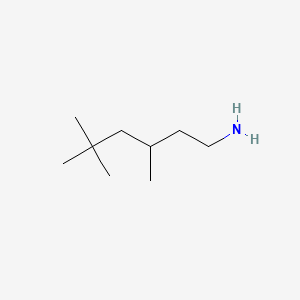
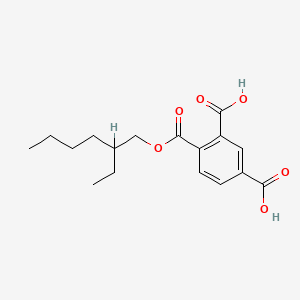
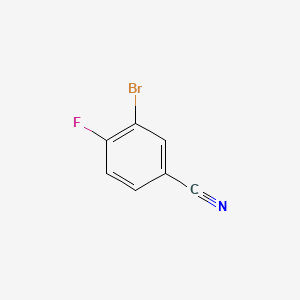
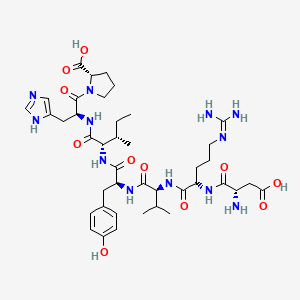

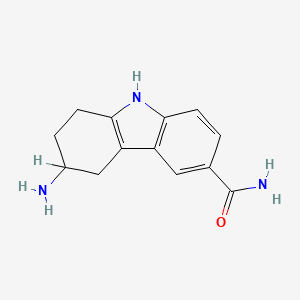
![1-[N-[N-(2-Aminobenzoyl)glycyl]-4-nitro-L-phenylalanyl]-L-proline](/img/structure/B1266303.png)
